molecular formula C24H14ClF3N4O2S B11090706 2-{[(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one

2-{[(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one

Cat. No.: B11090706
M. Wt: 514.9 g/mol
InChI Key: DIJBCUAZRQAOCN-UHFFFAOYSA-N
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Description

2-{[(6-CHLORO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL}-3-[3-(TRIFLUOROMETHYL)PHENYL]-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a trifluoromethylphenyl group, and a chlorinated quinazolinyl moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-CHLORO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL}-3-[3-(TRIFLUOROMETHYL)PHENYL]-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring. Reagents such as anthranilic acid derivatives and isocyanates are often used under reflux conditions.

    Introduction of the Chlorinated Quinazolinyl Moiety: Chlorination of the quinazolinone core is achieved using chlorinating agents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Trifluoromethylphenyl Group:

    Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage by reacting the chlorinated quinazolinone with thiol-containing compounds under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(6-CHLORO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL}-3-[3-(TRIFLUOROMETHYL)PHENYL]-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide, and various nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted quinazolinones.

Scientific Research Applications

2-{[(6-CHLORO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL}-3-[3-(TRIFLUOROMETHYL)PHENYL]-4(3H)-QUINAZOLINONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(6-CHLORO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL}-3-[3-(TRIFLUOROMETHYL)PHENYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-oxo-4H-chromene-2-carboxylate: Shares the chlorinated quinazolinone core but lacks the trifluoromethylphenyl group.

    Indole derivatives: Possess similar heterocyclic structures and exhibit comparable biological activities.

Uniqueness

2-{[(6-CHLORO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL}-3-[3-(TRIFLUOROMETHYL)PHENYL]-4(3H)-QUINAZOLINONE is unique due to the presence of both the trifluoromethylphenyl group and the sulfanyl linkage, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C24H14ClF3N4O2S

Molecular Weight

514.9 g/mol

IUPAC Name

2-[(6-chloro-4-oxo-3H-quinazolin-2-yl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one

InChI

InChI=1S/C24H14ClF3N4O2S/c25-14-8-9-19-17(11-14)21(33)31-23(30-19)35-12-20-29-18-7-2-1-6-16(18)22(34)32(20)15-5-3-4-13(10-15)24(26,27)28/h1-11H,12H2,(H,30,31,33)

InChI Key

DIJBCUAZRQAOCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CSC3=NC4=C(C=C(C=C4)Cl)C(=O)N3)C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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